molecular formula C10H9ClN4O2 B3012800 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-10-7

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B3012800
CAS No.: 318238-10-7
M. Wt: 252.66
InChI Key: WNNFHENVKLLNBG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-methyl-4-nitro-1H-pyrazole. Finally, the nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 1-(2-chlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-methyl-4-nitro-1H-pyrazole
  • 1-(2-chlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine
  • 1-(2-chlorophenyl)-N-methyl-4-hydroxy-1H-pyrazol-5-amine

Uniqueness

1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of both a nitro group and a chlorophenyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group can participate in redox reactions, while the chlorophenyl group can enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-5-3-2-4-7(8)11/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNFHENVKLLNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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